4-(2-Chlorobenzyl)piperidine-4-carboxylic acid is a chemical compound classified under piperidine derivatives, which are known for their diverse biological activities. This compound features a piperidine ring substituted with a 2-chlorobenzyl group and a carboxylic acid group at the fourth position. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and drug development .
4-(2-Chlorobenzyl)piperidine-4-carboxylic acid is synthesized from commercially available starting materials, including piperidine-4-carboxylic acid and 2-chlorobenzyl chloride. This compound falls under the broader category of piperidine derivatives, which are cyclic organic compounds containing a nitrogen atom in the ring structure. The presence of the chlorine atom in the 2-position of the benzyl group contributes to its unique chemical properties and reactivity .
The synthesis of 4-(2-Chlorobenzyl)piperidine-4-carboxylic acid typically involves a nucleophilic substitution reaction where 2-chlorobenzyl chloride reacts with piperidine-4-carboxylic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base to facilitate the substitution process.
4-(2-Chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions:
The mechanism of action for compounds like 4-(2-Chlorobenzyl)piperidine-4-carboxylic acid often involves interactions with biological targets such as receptors or enzymes. The specific mechanism can vary based on the target but generally includes:
4-(2-Chlorobenzyl)piperidine-4-carboxylic acid has several scientific applications:
This compound exemplifies the importance of piperidine derivatives in drug discovery and development, highlighting their potential roles in addressing various health-related issues through targeted chemical modifications and applications.
Introduction to the Compound4-(2-Chlorobenzyl)piperidine-4-carboxylic acid (CAS: 1226242-05-2) is a structurally versatile piperidine derivative with broad pharmaceutical relevance. Its molecular formula is C₁₃H₁₆ClNO₂ (MW: 253.73), featuring a chiral piperidine core substituted at C4 with a 2-chlorobenzyl group and a carboxylic acid moiety. This configuration enables its use as a precursor for bioactive molecules, including sigma receptor ligands and monoamine reuptake inhibitors [2] [5]. Key identifiers are summarized in Table 1.
Table 1: Key Identifiers of 4-(2-Chlorobenzyl)piperidine-4-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1226242-05-2 |
IUPAC Name | 4-[(2-Chlorophenyl)methyl]piperidine-4-carboxylic acid |
Molecular Formula | C₁₃H₁₆ClNO₂ |
Molecular Weight | 253.73 g/mol |
SMILES | OC(=O)C1(CC2=CC=CC=C2Cl)CCNCC1 |
InChIKey | FTYOQKRMIXCPGG-UHFFFAOYSA-N |
The piperidine core is typically constructed via pyridine hydrogenation or ring-closing amination. Transition metal-catalyzed hydrogenation of pyridine derivatives offers scalability and functional group tolerance. Key advancements include:
Stereocontrol at C2/C3 of the piperidine ring is critical for pharmacologically active derivatives. Two dominant strategies exist:
The 2-chlorobenzyl group is installed via N-alkylation or C4-alkylation of piperidine intermediates:
The C4-carboxylic acid is introduced through:
Table 2: Functionalization Methods Comparison
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
N-Alkylation | K₂CO₃, CH₃CN, reflux, 12h | 78% | Mild conditions; competitive O-alkylation |
C4-Alkylation | NaH, DMF, 0°C → RT, 4h | 85% | High regioselectivity; moisture-sensitive |
Ester Hydrolysis (Basic) | 2M NaOH, EtOH, 80°C, 6h | 92% | Scalable; epimerization risk at chiral centers |
Nitrile Hydrolysis (MW) | KOH, ethylene glycol, 150°C, 30min | 88% | Rapid; requires specialized equipment |
Carbodiimides like DCC (dicyclohexylcarbodiimide) facilitate amide coupling between 4-(2-chlorobenzyl)piperidine-4-carboxylic acid and amines:
Piperidine carboxamides are synthesized on solid supports for high-throughput screening:
Table 3: Coupling Reagents for Amide Bond Formation
Coupling Reagent | Additive | Solvent | Reaction Time | Yield | Application Scope |
---|---|---|---|---|---|
EDC·HCl | HOBt | DCM | 12h | 92% | Arylalkylamines; moisture-sensitive |
HATU | DIEA | DMF | 2h | 95% | Solid-phase; high efficiency |
DCC | DMAP | THF | 24h | 88% | Sterically hindered amines |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0